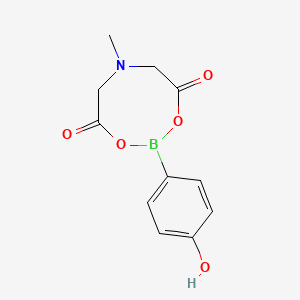

4-bromo-3-fluoro-N-methylbenzenesulfonamide

Overview

Description

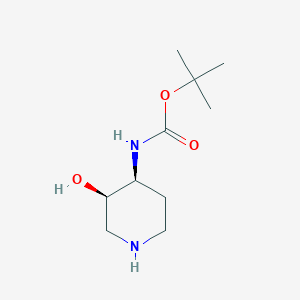

4-Bromo-3-fluoro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S . It has a molecular weight of 268.1033832 .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-fluoro-N-methylbenzenesulfonamide has been confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .Scientific Research Applications

Medicine Synthesis

4-bromo-3-fluoro-N-methylbenzenesulfonamide: is utilized as an intermediate in the synthesis of various medicinal compounds. Its incorporation into drug design can be attributed to its potential to interact with biological targets, possibly leading to the development of new therapeutic agents .

Agricultural Chemistry

In agriculture, this compound serves as a building block for creating pesticides and herbicides. Its structural properties allow for the synthesis of compounds that can selectively target and control pest populations, contributing to crop protection strategies .

Material Science

The compound’s unique chemical structure makes it valuable in material science, particularly in the development of novel polymers or coatings that require specific properties such as resistance to degradation or environmental resilience .

Environmental Science

4-bromo-3-fluoro-N-methylbenzenesulfonamide: may be used in environmental science research to develop chemicals that can degrade pollutants or act as indicators for environmental monitoring .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions or to synthesize molecules that can mimic the behavior of naturally occurring biochemical substances .

Pharmacology

Pharmacological research may leverage 4-bromo-3-fluoro-N-methylbenzenesulfonamide to develop new drugs with improved efficacy and reduced side effects. It could play a role in the creation of molecules that modulate biological pathways or serve as inhibitors for specific enzymes .

Analytical Chemistry

This compound is significant in analytical chemistry, where it can be used as a standard or reagent in various analytical methods to quantify or identify other substances with precision and accuracy .

Synthetic Chemistry

Finally, in synthetic chemistry, 4-bromo-3-fluoro-N-methylbenzenesulfonamide is a versatile reagent that can be used to introduce sulfonamide functionality into other chemical entities, which is a crucial step in the synthesis of complex organic molecules .

properties

IUPAC Name |

4-bromo-3-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVOUYNGRIXCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-fluoro-N-methylbenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)

![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)